molecular formula C24H24N4O2S2 B2890132 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532974-46-2

3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2890132
CAS No.: 532974-46-2
M. Wt: 464.6
InChI Key: WJRSNSBJNFGLGO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, an indole ring, and a thiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and product.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. detailed information on its molecular targets and pathways is limited.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • 3,5-dimethyl-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide stands out due to its unique combination of a benzamide core, an indole ring, and a thiazole moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c1-16-11-17(2)13-18(12-16)23(30)25-7-9-28-14-21(19-5-3-4-6-20(19)28)32-15-22(29)27-24-26-8-10-31-24/h3-6,8,10-14H,7,9,15H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRSNSBJNFGLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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